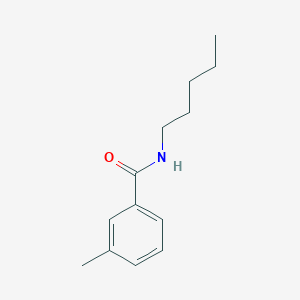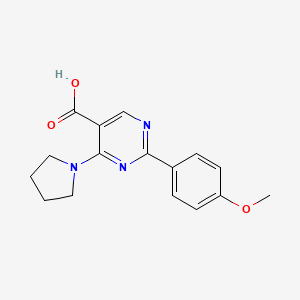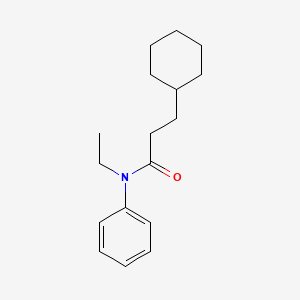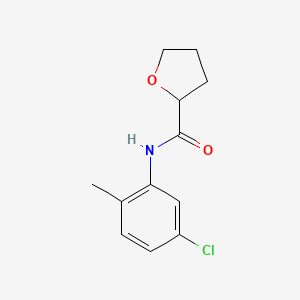
3-methyl-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-pentylbenzamide is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the third position and an N-pentyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pentylbenzamide typically involves the reaction of 3-methylbenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Nitrobenzamides, sulfonylbenzamides, halobenzamides
Scientific Research Applications
3-Methyl-N-pentylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Similar structure but with a phenyl group instead of a pentyl group.
N-Methylbenzamide: Similar structure but with a methyl group instead of a pentyl group.
3-Methylbenzamide: Similar structure but without the N-pentyl substitution.
Uniqueness
3-Methyl-N-pentylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-methyl-N-pentylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-9-14-13(15)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) |
InChI Key |
DQFOMLXSBIEIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11036292.png)
![Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11036299.png)
![2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11036307.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036308.png)


![(1Z)-6-(4-chlorophenyl)-8-fluoro-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036342.png)
![(2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11036343.png)

![[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate](/img/structure/B11036350.png)
![N-[5-(3-nitrophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide](/img/structure/B11036354.png)
![5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11036359.png)
![6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11036362.png)
